2-Phenylthiazolidine

Description

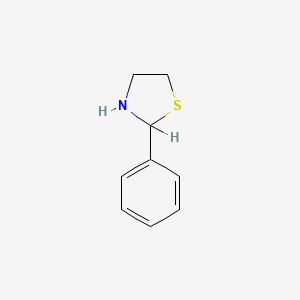

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOMVTLTYYYYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903063 | |

| Record name | NoName_3651 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4569-82-8 | |

| Record name | 2-Phenylthiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylthiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylthiazolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PHENYLTHIAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP6UVF85UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylthiazolidine: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylthiazolidine is a heterocyclic organic compound featuring a thiazolidine ring substituted with a phenyl group at the 2-position. The thiazolidine scaffold is a key structural motif in various biologically active compounds, including pharmaceuticals and natural products. This guide provides a comprehensive overview of the fundamental properties, structure, and synthesis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C₉H₁₁NS, consists of a five-membered saturated ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. A phenyl group is attached to the carbon atom at position 2.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NS | PubChem[1] |

| Molecular Weight | 165.26 g/mol | PubChem[1] |

| IUPAC Name | 2-phenyl-1,3-thiazolidine | PubChem[1] |

| CAS Number | 4569-82-8 | PubChem[1] |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 165.06122053 Da | PubChem[1] |

| Monoisotopic Mass | 165.06122053 Da | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of 2-phenyl-1,3-thiazolidine is typically achieved through the condensation reaction of benzaldehyde and cysteamine (2-aminoethanethiol). This reaction is a common method for the formation of 2-substituted thiazolidines.

General Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

While a specific, detailed protocol for the parent this compound is not extensively reported, a general procedure adapted from the synthesis of its derivatives is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and cysteamine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Characterization: The structure of the synthesized this compound can be confirmed using various spectroscopic methods, including:

-

¹H NMR: To identify the chemical environment of the protons.

-

¹³C NMR: To identify the carbon skeleton.

-

FT-IR: To identify functional groups.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

While the biological activity of the parent this compound is not extensively documented, several of its derivatives have shown significant pharmacological effects. Notably, a derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione , has been identified as a dual inhibitor of two critical cell signaling pathways: the Raf/MEK/ERK pathway and the PI3K/Akt pathway. These pathways are often dysregulated in cancer, making them important targets for drug development.

Inhibition of Raf/MEK/ERK and PI3K/Akt Signaling Pathways:

The aforementioned this compound derivative has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in cancer cells by simultaneously blocking these two key signaling cascades.

Caption: Dual inhibition of Raf/MEK/ERK and PI3K/Akt pathways by a this compound derivative.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry. While comprehensive experimental data for the parent compound is limited, the established synthetic routes and the significant biological activities of its derivatives highlight the potential of this chemical entity. Further research into the physicochemical properties and biological targets of this compound itself could unveil new opportunities for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the chemistry and potential applications of this compound and its analogues.

References

An In-depth Technical Guide to the Synthesis of 2-Phenylthiazolidine from Benzaldehyde and Cysteamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenylthiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves the condensation reaction between benzaldehyde and cysteamine. This document details the reaction mechanism, experimental protocols, and quantitative data, offering a thorough resource for researchers in the field.

Introduction

Thiazolidine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The this compound scaffold, in particular, serves as a crucial intermediate in the synthesis of various biologically active molecules. The reaction of an aldehyde or ketone with a β-aminothiol, such as cysteamine, provides a direct and efficient route to the thiazolidine ring system. This guide focuses on the synthesis of this compound from the readily available starting materials, benzaldehyde and cysteamine.

Reaction Mechanism and Signaling Pathway

The formation of this compound from benzaldehyde and cysteamine proceeds through a condensation reaction. The reaction is initiated by the nucleophilic attack of the amino group of cysteamine on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the thiol group attacks the carbon of the protonated hydroxyl group, leading to the elimination of a water molecule and the formation of the stable five-membered thiazolidine ring. Protic solvents and the use of cysteamine hydrochloride can facilitate this reaction by promoting the protonation of the hydroxyl group, making it a better leaving group.

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data

The yield and reaction time for the synthesis of this compound are influenced by various factors, including the solvent, temperature, and the presence of a catalyst. While a comprehensive dataset for this specific reaction is not extensively reported in a single source, the following table summarizes typical results for the synthesis of 2-substituted thiazolidines under various conditions, providing a comparative overview. For the synthesis of this compound-4-carboxylic acid from benzaldehyde and L-cysteine, yields are reported to be in the range of 90-95%.[1] The reaction of volatile aldehydes with cysteamine to form thiazolidine derivatives is reported to be nearly complete (95%) and fast (15 minutes) under mild conditions of neutral pH and room temperature.

| Entry | Aldehyde | Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Cysteamine | Ethanol | Reflux | 4 | ~90 (estimated) | General Procedure |

| 2 | Benzaldehyde | L-Cysteine | Ethanol/Water (3:1) | Not specified | Not specified | 90-95 | [1] |

| 3 | Formaldehyde | Cysteamine | Phosphate Buffer | Room Temp | Not specified | Promoted by buffer | [2] |

| 4 | Volatile Aldehydes | Cysteamine | Not specified | Room Temp | 0.25 | ~95 |

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound from benzaldehyde and cysteamine.

Materials:

-

Benzaldehyde

-

Cysteamine hydrochloride

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cysteamine hydrochloride (1 equivalent) in ethanol.

-

Addition of Base: To the stirred solution, add sodium bicarbonate (1 equivalent) to neutralize the hydrochloride and free the cysteamine base.

-

Addition of Aldehyde: Add benzaldehyde (1 equivalent) dropwise to the reaction mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and wash with water to remove any inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from benzaldehyde and cysteamine is a straightforward and efficient process that provides access to a valuable heterocyclic scaffold. This guide has provided an in-depth overview of the reaction, including its mechanism, quantitative aspects, and a detailed experimental protocol. The provided information is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis and further exploration of thiazolidine-based compounds.

References

2-Phenylthiazolidine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Phenylthiazolidine, a heterocyclic compound that serves as a key structural motif in a variety of biologically active molecules. This document details its fundamental chemical properties, experimental synthesis protocols, and explores the broader pharmacological context of the thiazolidine class of compounds.

Core Chemical and Physical Properties

This compound, a derivative of thiazolidine, possesses a phenyl group at the second position of the thiazolidine ring. Its core properties are summarized below.

| Property | Value | Reference |

| CAS Number | 4569-82-8 | [1] |

| Molecular Formula | C₉H₁₁NS | [1] |

| Molecular Weight | 165.26 g/mol | [1] |

| Appearance | Varies based on purity and form | |

| Solubility | Soluble in various organic solvents |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several established chemical routes. Below are representative experimental protocols.

Protocol 1: Synthesis of this compound-4-carboxylic Acid

This method involves the condensation of an amino acid with an aldehyde.

Materials:

-

L-cysteine

-

Benzaldehyde

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

A mixture of L-cysteine (0.01 mole) and benzaldehyde (0.01 mole) is prepared in a solution of ethyl alcohol (100ml) and water (10ml).[2]

-

The mixture is stirred at room temperature for 12 hours.[2]

-

The resulting precipitated solid is collected by filtration.

-

The solid is washed with diethyl ether and dried to afford this compound-4-carboxylic acid.[2]

-

Recrystallization can be performed from a mixture of water and ethanol.

Protocol 2: Synthesis of 2,3-Diphenylthiazolidin-4-ones

This protocol involves the reaction of a Schiff base with thioglycolic acid.

Materials:

-

Aniline N-benzylidene (Schiff base, synthesized from aniline and benzaldehyde)

-

Thioglycolic acid

Procedure:

-

The Schiff base, aniline N-benzylidene, is synthesized.[3]

-

The obtained Schiff base is then reacted with thioglycolic acid to yield 2,3-diphenylthiazolidin-4-one.[3]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the literature, the broader class of thiazolidine derivatives exhibits a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, antidiabetic, and anticancer effects.[4][5]

A significant body of research exists for a related class of compounds, the thiazolidinediones (TZDs), which are known to act as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5][6] Activation of PPARγ plays a crucial role in the regulation of glucose and lipid metabolism, which is the basis for the use of TZDs as antidiabetic agents.[6]

The general mechanism of action for TZD antidiabetic activity is illustrated in the following signaling pathway diagram.

Caption: PPARγ signaling pathway activated by thiazolidinediones.

Experimental Workflows

The investigation of novel this compound derivatives often follows a structured workflow from synthesis to biological evaluation.

Caption: General workflow for drug discovery involving this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile scaffold in medicinal chemistry with a broad range of demonstrated biological activities. The synthetic routes to these compounds are well-established, allowing for the generation of diverse chemical libraries for screening. While the precise mechanisms of action for many derivatives are still under investigation, the established link between the related thiazolidinedione class and the PPARγ signaling pathway provides a strong foundation for further research and development in areas such as metabolic diseases, infectious diseases, and oncology. This guide provides a foundational understanding for researchers and professionals aiming to explore the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. This compound | C9H11NS | CID 20706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Activity and Anti-Oxidant Study of Some New Thiazolidine Derivatives Containing Oxadiazole - ProQuest [proquest.com]

- 3. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]

- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Phenylthiazolidine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Phenylthiazolidine, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. The information presented herein has been compiled from various sources to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₁₁NS |

| Molecular Weight | 165.26 g/mol |

| Major Peaks (m/z) | 165, 118, 91[1] |

Table 2: Predicted ¹H NMR Spectral Data

Note: Experimentally obtained ¹H NMR data for this compound was not available in the searched literature. The following predictions are based on the analysis of structurally similar compounds, specifically (2R, 4R)-2-phenylthiazolidine-4-carboxylic acid, and general principles of NMR spectroscopy.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.3 - 5.6 | Singlet | 1H | Methine proton (CH at position 2) |

| ~ 3.0 - 3.3 | Multiplet | 2H | Methylene protons (CH₂ at position 5) |

| ~ 3.4 - 3.7 | Multiplet | 2H | Methylene protons (CH₂ at position 4) |

| ~ 2.0 - 2.5 | Broad Singlet | 1H | Amine proton (NH) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 125 - 145 | Aromatic carbons (C₆H₅) |

| ~ 60 - 70 | Methine carbon (CH at position 2) |

| ~ 50 - 60 | Methylene carbon (CH₂ at position 4) |

| ~ 30 - 40 | Methylene carbon (CH₂ at position 5) |

Table 4: Predicted IR Absorption Data

Note: A vapor phase IR spectrum for this compound is known to exist, but a detailed peak list was not accessible. The following are predicted characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium | N-H stretch (secondary amine) |

| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |

| ~ 2850 - 2960 | Medium | Aliphatic C-H stretch |

| ~ 1580 - 1610 | Medium | C=C aromatic ring stretch |

| ~ 1450 - 1495 | Medium | Aromatic C=C stretch |

| ~ 690 - 770 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a clean NMR tube.

-

Data Acquisition: The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

¹H NMR: A standard proton NMR experiment is performed. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for each unique carbon atom. Chemical shifts are also referenced to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹. The resulting spectrum is a plot of percent transmittance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis.

-

Ionization: Electron Impact (EI) is a common ionization method where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

The Multifaceted Biological Activities of 2-Phenylthiazolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazolidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of these versatile compounds. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative activity data, and visual representations of key signaling pathways.

Core Biological Activities

This compound derivatives have been extensively investigated and have shown significant promise in several key therapeutic areas:

-

Anticancer Activity: A substantial body of research highlights the potent cytotoxic effects of this compound derivatives against a variety of cancer cell lines.[1] Their mechanisms of action are often multifaceted, including the inhibition of crucial enzymes involved in cancer progression.

-

Antimicrobial Activity: These compounds have demonstrated notable efficacy against a range of bacterial and fungal pathogens.[2][3] The structural modifications on the phenyl and thiazolidine rings play a crucial role in determining the spectrum and potency of their antimicrobial effects.

-

Enzyme Inhibition: A key aspect of the biological activity of this compound derivatives is their ability to inhibit specific enzymes. This includes enzymes like topoisomerase II, vascular endothelial growth factor receptor-2 (VEGFR-2), and tyrosinase, which are implicated in various pathological conditions.[4][5]

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of various this compound derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| IVf | - | Topo-II Inhibition | - | [4] |

| IVn | - | Topo-II Inhibition | Potent | [4] |

| 6a | Brain Tumour Spheroids (MTS) | Apoptosis Induction | - | [6] |

| 6d | MDA-MB-231 (Breast) | Cytotoxicity | - | [6] |

| PP2 | HeLa (Cervical) | MTT Assay | Significant | [7] |

| 3-fluoro analog | T47D, Caco-2, HT-29 | Cytotoxicity | < 10 µg/mL | [1] |

| 22 | HepG2 (Liver) | MTT Assay | 2.04 ± 0.06 | [5] |

| 22 | MCF-7 (Breast) | MTT Assay | 1.21 ± 0.04 | [5] |

| 2h | NCI60 Panel | GI50 | 1.57 | [8] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |

| 7c | E. coli, S. aureus, B. subtilis | - | 6.25 | [2] |

| 7d | E. coli, S. aureus, B. subtilis | - | 6.25 | [2] |

| 7a, 7b, 7e | R. oryzae | - | 3.125 | [2] |

| 5 | Gram-positive & Gram-negative bacteria | Microdilution | 0.008–0.06 mg/mL | [9] |

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

| Compound ID | Target Enzyme | Assay Type | IC50 | Reference |

| 3c | Mushroom Tyrosinase | - | 16.5 ± 0.37 µM | [10] |

| 22 | VEGFR-2 | Kinase Assay | 0.079 µM | [5] |

| 6k | Xanthine Oxidase | - | 3.56 µmol/L | [11] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives can be attributed to their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Anticancer Activity: Inhibition of Topoisomerase II

Certain this compound derivatives exert their anticancer effects by inhibiting Topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[4] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.[8][9][12][13]

Anticancer Activity: VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][14] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[5] By blocking the downstream signaling cascade, these compounds can effectively suppress tumor-induced angiogenesis.[15]

Enzyme Inhibition: Tyrosinase and Melanin Synthesis

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[2][4] Overproduction of melanin can lead to hyperpigmentation disorders. Certain this compound derivatives act as inhibitors of tyrosinase, thereby blocking the initial steps of melanogenesis.[3][10]

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. TYR gene: MedlinePlus Genetics [medlineplus.gov]

- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosinase - Wikipedia [en.wikipedia.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biology.stackexchange.com [biology.stackexchange.com]

- 14. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

2-Phenylthiazolidine mechanism of action in biological systems

An In-depth Technical Guide on the Mechanism of Action of 2-Phenylthiazolidine in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolidine scaffold, particularly this compound and its derivatives, represents a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action through which these molecules exert their pharmacological effects. The primary mechanism for many 2-substituted thiazolidine-4-carboxylic acids is their function as prodrugs of L-cysteine, a critical precursor to the endogenous antioxidant glutathione (GSH). By delivering L-cysteine, these compounds play a significant role in cellular protection against oxidative stress, which underlies their hepatoprotective and neuroprotective properties. Beyond this primary pathway, various derivatives have been shown to interact with specific biological targets, leading to antidiabetic, antimicrobial, anticancer, and enzyme-inhibiting activities. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a resource for professionals in drug discovery and development.

Core Mechanism of Action: L-Cysteine Prodrug

The principal mechanism of action for this compound-4-carboxylic acid and related analogs is their ability to serve as intracellular delivery agents for L-cysteine.[1][2] L-cysteine is a semi-essential amino acid and a rate-limiting component in the synthesis of glutathione (GSH), a cornerstone of the cellular antioxidant defense system.[3][4]

Non-Enzymatic Ring Opening

Unlike many prodrugs that require enzymatic cleavage, 2-substituted thiazolidine-4(R)-carboxylic acids can undergo a non-enzymatic ring-opening process.[1] At physiological pH and temperature, the thiazolidine ring is in equilibrium with its open-chain Schiff base form. This intermediate subsequently hydrolyzes to release L-cysteine and the corresponding aldehyde (in this case, benzaldehyde).[1] This spontaneous dissociation ensures the delivery of L-cysteine without reliance on specific enzyme activity, which can vary between tissues.[1] The process is initiated by the reversible opening of the thiazolidine ring, as demonstrated by deuterium exchange studies in D2O.[1]

Caption: Prodrug activation and subsequent entry of L-cysteine into the glutathione pathway.

Augmentation of Glutathione (GSH) Synthesis

Once released, L-cysteine participates in the synthesis of GSH. This tripeptide (glutamate-cysteine-glycine) is a potent antioxidant that neutralizes reactive oxygen species (ROS), detoxifies xenobiotics, and maintains the cellular redox state. By providing the rate-limiting substrate, this compound derivatives can significantly boost cellular GSH levels.[3] This enhanced GSH pool protects cells from oxidative damage induced by toxins or pathological conditions.

Key Pharmacological Effects and Mechanisms

The foundational mechanism of L-cysteine delivery gives rise to several significant pharmacological activities.

Antioxidant and Hepatoprotective Effects

The most direct consequence of increased GSH synthesis is enhanced antioxidant capacity. This is particularly crucial in the liver, the primary site of detoxification.

-

Mechanism: In cases of xenobiotic-induced toxicity, such as acetaminophen overdose, hepatic GSH stores are rapidly depleted, leading to oxidative stress and cell death.[1][3] Administration of 2-substituted thiazolidines replenishes these stores, protecting hepatocytes from damage.[1][4] Studies have shown that these compounds are effective in preventing liver damage in animal models of acetaminophen hepatotoxicity.[1][4]

-

Direct Scavenging: Some thiazolidin-4-one derivatives also exhibit direct radical scavenging properties, which are influenced by the nature of substituents on the phenyl ring.[5] For example, derivatives with nitro (NO2) and hydroxyl (OH) groups show significant antioxidant activity in DPPH radical scavenging assays.[5]

Neuroprotective Mechanisms

Thiazolidine derivatives have demonstrated promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][7]

-

Mitochondrial Regulation: In Parkinson's models, 2,4-thiazolidinedione protects dopaminergic neurons by activating peroxisome proliferator-activated receptor-γ coactivator of 1α (PGC-1α).[7] This activation leads to increased mitochondrial biogenesis and the regulation of mitochondrial dynamics, including increased expression of fusion protein Mfn2 and decreased fission protein Fis1.[7]

-

Anti-Apoptotic Effects: The neuroprotective action is also mediated by modulating apoptosis-related proteins. Thiazolidinediones have been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the pro-apoptotic protein Bax.[7]

-

Alzheimer's Disease Models: In scopolamine-induced models of Alzheimer's, thiazolidine derivatives alleviate cognitive decline.[6] Some compounds reduce the expression of phosphorylated Tau, a key pathological marker in Alzheimer's disease, and inhibit acetylcholinesterase (AChE) activity, which helps to restore cholinergic neurotransmission.[6][8]

Caption: Signaling pathways implicated in the neuroprotective effects of thiazolidine derivatives.

Other Biological Activities

The thiazolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been synthesized and evaluated for a wide range of other activities.

-

Antidiabetic: Thiazolidine-2,4-diones (TZDs), such as Rosiglitazone, are well-known antidiabetic agents that act as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[9][10] Activation of PPARγ regulates the transcription of genes involved in glucose and lipid metabolism, improving insulin sensitivity.[10]

-

Antimicrobial: Various this compound derivatives exhibit antibacterial and antifungal activity.[11][12][13] The mechanism for some is proposed to involve the inhibition of enzymes essential for bacterial cell wall synthesis, such as the Mur ligases.[10]

-

Anticancer: Certain 2-phenylthiazole-4-carboxamide derivatives have shown cytotoxic activity against human cancer cell lines, including breast and colon cancer.[14][15]

-

Enzyme Inhibition: The scaffold has been used to design inhibitors for various enzymes, including tyrosinase, xanthine oxidase, and neuraminidase, indicating its potential for treating hyperpigmentation, gout, and viral infections, respectively.[16][17][18]

Quantitative Pharmacological Data

The biological activity of this compound derivatives has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Antioxidant and Enzyme Inhibitory Activity

| Compound Class | Assay / Target | IC50 / Ki Value | Reference |

|---|---|---|---|

| 2-(substituted phenyl)thiazolidine-4-carboxamides | DPPH Radical Scavenging | 18.17 µg/mL (Compound 3d) | [16] |

| 2-(substituted phenyl)thiazolidine-4-carboxamides | Mushroom Tyrosinase | 16.5 ± 0.37 µM (Compound 3c) | [16] |

| 5-(arylidene)thiazolidine-2,4-diones | Aldose Reductase | Ki = 0.445 µM | [19] |

| Thiazolidine-2-thione derivatives | Xanthine Oxidase (XO) | 3.56 µmol/L (Compound 6k) | [20] |

| 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester | DPPH Radical Scavenging | I% = 91.63% (similar to ascorbic acid) |[5] |

Table 2: Cytotoxicity and Antifungal Activity

| Compound Class | Cell Line / Organism | IC50 / MIC Value | Reference |

|---|---|---|---|

| 2-phenylthiazole-4-carboxamide derivatives | T47D, Caco-2, HT-29 (Cancer lines) | < 10 µg/mL (3-fluoro analog) | [14] |

| 4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenyl 2-phenylacetate derivatives | A549 (Cytotoxicity) | 0.01 to 0.05 µM | [21] |

| 5-Arylidene-2,4-thiazolidinediones | Candida albicans | IC50 = 3.01 µM (3,4-bis(benzyloxy) substituted) | [12] |

| 2-phenylthiazole derivatives | Candida albicans | MIC = 1–16 µg/mL |[22] |

Key Experimental Protocols

The evaluation of this compound derivatives involves standard and specialized methodologies in medicinal chemistry and pharmacology.

General Synthesis of this compound-4-carboxylic Acid

This protocol describes the condensation reaction to form the core thiazolidine ring.

-

Reactants: A mixture of L-cysteine and benzaldehyde (typically in a 1:1 molar ratio) is used.[23][24]

-

Solvent: A mixture of ethanol and water is commonly employed as the reaction medium.[24]

-

Procedure: The reactants are stirred together in the solvent at room temperature for an extended period (e.g., 12 hours). The formation of the product often results in a precipitate.[24]

-

Purification: The solid product is collected by filtration, washed with a non-polar solvent like diethyl ether to remove unreacted aldehyde, and then dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to obtain the pure compound.[24]

Caption: A generalized workflow for the synthesis and initial in vitro testing of thiazolidine derivatives.

DPPH Radical Scavenging Assay

This is a common in vitro method to assess antioxidant potential.[5][9]

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance.

-

Methodology:

-

A solution of DPPH in a solvent like methanol is prepared.

-

Various concentrations of the test compound (e.g., this compound derivative) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

A standard antioxidant, such as ascorbic acid, is used as a positive control.[5][9]

-

The percentage of radical scavenging activity is calculated, and from this, the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

-

Acetaminophen-Induced Hepatotoxicity Model

This in vivo model is used to evaluate the hepatoprotective effects of compounds acting as cysteine prodrugs.[1]

-

Animal Model: Mice are typically used for this model.

-

Procedure:

-

Animals are divided into control and treatment groups.

-

The treatment group receives the test compound (e.g., a 2-substituted thiazolidine-4(R)-carboxylic acid) via a suitable route of administration (e.g., intraperitoneal or oral).

-

After a predetermined time, a toxic, high dose (e.g., an LD90 dose) of acetaminophen is administered to both the control (acetaminophen only) and treatment groups.

-

Animal survival is monitored over a period (e.g., 48 hours).[1]

-

For mechanistic studies, liver tissue can be harvested for histological examination to assess necrosis and for biochemical analysis to measure GSH levels and liver enzyme markers (e.g., ALT, AST) in the blood.

-

Conclusion and Future Directions

This compound and its analogs operate through a compelling primary mechanism as prodrugs of L-cysteine, effectively bolstering the cell's primary antioxidant defense system. This function provides a clear rationale for their observed hepatoprotective and antioxidant activities. Furthermore, the thiazolidine scaffold has proven to be a highly adaptable platform for developing agents with diverse and specific mechanisms, including the modulation of nuclear receptors like PPARγ, inhibition of key enzymes, and interference with neurodegenerative pathways.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance bioavailability and tissue-specific delivery. Elucidating the precise molecular interactions for newer activities, such as anticancer and specific enzyme inhibition, will be critical for the rational design of next-generation therapeutic agents based on this versatile and potent heterocyclic core.

References

- 1. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazolidine-4-carboxylate and this compound-4-carboxylate are active as cysteine precursors but have no effect on growth of a methionine-dependent tumor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Methyl-thiazolidine-2,4-dicarboxylic acid as prodrug of L-cysteine. Protection against paracetamol hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and antioxidant activity of some new thiazolidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effect of Thiazolidine-2,4-dione Derivatives on Memory Deficits and Neuropathological Symptoms of Dementia on a Scopolamine-Induced Alzheimer's Model in Adult Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. jocpr.com [jocpr.com]

- 19. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of thiazolidinedione phenylacetate derivatives on wound-healing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, Characterization and Biological Activity and Anti-Oxidant Study of Some New Thiazolidine Derivatives Containing Oxadiazole - ProQuest [proquest.com]

The Evolving Landscape of 2-Phenylthiazolidine Derivatives: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1] Among its various derivatives, the 2-phenylthiazolidine core has emerged as a particularly promising framework for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comprehensive resource for researchers engaged in their design and development. We will explore the synthetic strategies, biological evaluations, and the critical interplay between chemical structure and biological function, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Synthetic Strategies: Building the this compound Scaffold

The synthesis of this compound derivatives is adaptable, allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity. A common and effective method involves the condensation of a substituted benzaldehyde with a cysteine derivative, followed by cyclization. This approach allows for variability at the phenyl ring, a key determinant of the molecule's interaction with its biological target.

A generalized synthetic workflow is depicted below:

This foundational reaction can be modified to introduce further diversity, for instance, by acylating the nitrogen atom of the thiazolidine ring or by modifying the carboxylic acid group.

Structure-Activity Relationship Insights Across Therapeutic Targets

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring, as well as modifications to the thiazolidine core. Below, we summarize key SAR findings for different therapeutic applications.

As Antidiabetic Agents

Thiazolidinediones (TZDs), a class of drugs used to manage type 2 diabetes, are a well-known example of thiazolidine-containing compounds.[2][3] While not strictly 2-phenylthiazolidines, the SAR principles are highly relevant. For instance, a series of 5-benzylidene-2,4-thiazolidinediones have been synthesized and evaluated for their antidiabetic potential.[2]

| Compound ID | Phenyl Ring Substitution | In Vitro Activity (IC50, µM) | Reference |

| Rosiglitazone (Standard) | - | - | [2] |

| Derivative 1 | 2,4-dichloro | Effective | [2] |

| Derivative 2 | 4-hydroxy | - | [2] |

The data suggests that halogen substitutions on the benzylidene moiety can lead to effective antidiabetic activity.[2]

As Anticancer Agents

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a significant area of investigation.[4] A study on substituted 2-phenylthiazole-4-carboxamide derivatives revealed important SAR insights.[4]

| Compound ID | Arylacetamido Pendent Substitution | Cell Line | IC50 (µg/mL) | Reference |

| Analog 1 | 4-methoxy | Caco-2 | <10 | [4] |

| Analog 2 | 2-methoxy | HT-29 | <10 | [4] |

| Analog 3 | 2-methoxy | T47D | <10 | [4] |

| Analog 4 | 3-fluoro | All cell lines | <10 | [4] |

These findings highlight that methoxy and fluoro substitutions on the arylacetamido pendent group can enhance cytotoxic activity.[4]

As Antimicrobial Agents

The thiazolidine nucleus is also a promising scaffold for the development of new antimicrobial agents.[5] A series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione analogues were synthesized and evaluated for their in vitro antimicrobial potential.[5]

| Compound ID | Benzaldehyde Substitution | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) | Reference |

| Compound 12 | - | - | - | [5] |

| Compound 15 | - | - | - | [5] |

While specific substitutions are not detailed in the provided snippet, the study indicates that certain derivatives exhibited good antimicrobial activity.[5]

As Tyrosinase Inhibitors

2-(Substituted phenyl)thiazolidine-4-carboxylic acid derivatives have been designed and synthesized as novel tyrosinase inhibitors, which are relevant for conditions involving hyperpigmentation.[6]

| Compound ID | Phenyl Ring Substitution | L-DOPA Oxidase Inhibition (%) at 20 µM | Reference |

| 2g | 2,4-dimethoxy | 66.47 | [6] |

Kinetic analysis revealed that compound 2g acts as a competitive inhibitor of tyrosinase.[6] This suggests that the 2,4-dimethoxyphenyl moiety plays a crucial role in binding to the enzyme's active site.

The proposed mechanism of tyrosinase inhibition can be visualized as follows:

Experimental Protocols

To facilitate the replication and extension of these findings, detailed experimental protocols for key assays are provided below.

General Procedure for the Synthesis of N-Acetyl-2-Substituted Phenyl Thiazolidine-4-carboxylic Acids

This procedure is adapted from a study on neuraminidase inhibitors.[7]

-

Synthesis of (2R, 4R)-2-phenylthiazolidine-4-carboxylic acid (Z1): This cis isomer is a key intermediate.

-

Acetylation: The synthesized thiazolidine derivative is then acetylated to yield the final N-acetyl product.

Note: The specific reagents and reaction conditions for each derivative would vary and should be referenced from the original publication.[7]

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol is based on a method used to evaluate 2-substituted-3-phenylthiazolidine-4-ones.[8]

-

Preparation of DPPH solution: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

-

Sample Preparation: The synthesized compounds are dissolved in a suitable solvent to prepare various concentrations.

-

Reaction: A specific volume of the DPPH solution is mixed with the sample solutions and incubated in the dark at room temperature.

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

In Vitro Antidiabetic Activity Assay

The following is a generalized protocol for evaluating the antidiabetic activity of the synthesized compounds, as described for a series of thiazolidinediones.[5]

-

Enzyme Preparation: A solution of the target enzyme (e.g., α-amylase or α-glucosidase) is prepared in a suitable buffer.

-

Substrate Preparation: A solution of the corresponding substrate (e.g., starch for α-amylase or p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) is prepared.

-

Inhibition Assay: The synthesized compounds are pre-incubated with the enzyme solution, followed by the addition of the substrate to initiate the reaction.

-

Measurement: The product formation is measured over time using a suitable method (e.g., spectrophotometry).

-

IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

The logical flow of an in vitro enzyme inhibition assay is as follows:

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies summarized in this guide underscore the importance of systematic structural modifications to optimize biological activity. The versatility of the synthetic routes allows for the creation of diverse libraries of compounds for screening against a wide range of biological targets. Future research in this area should focus on leveraging computational tools for rational drug design, exploring novel biological targets, and conducting in-depth mechanistic studies to fully elucidate the mode of action of these promising compounds. The continued exploration of the this compound chemical space holds great promise for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal Chemistry, SAR, and Molecular Insights Into 2,4-Thiazolidinediones as Antidiabetic Agents (2020-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Phenylthiazolidine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Phenylthiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves the condensation reaction of 2-aminoethanethiol (cysteamine) and benzaldehyde.

Introduction

Thiazolidine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. This compound, a fundamental scaffold within this class, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The synthesis described herein is a straightforward and efficient method for producing this valuable compound in a laboratory setting.

Reaction Scheme

The synthesis proceeds via the reaction of the primary amine and thiol groups of 2-aminoethanethiol with the carbonyl group of benzaldehyde, leading to the formation of the five-membered thiazolidine ring.

Chemical Equation:

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Benzaldehyde | C₇H₆O | 106.12 | 10.0 mmol, 1.06 g, 1.02 mL |

| 2-Aminoethanethiol (Cysteamine) | C₂H₇NS | 77.15 | 10.0 mmol, 0.77 g |

| Ethanol (95%) | C₂H₅OH | 46.07 | 20 mL |

| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction and washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |

| Celite | - | - | For filtration |

Equipment:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.06 g (10.0 mmol) of benzaldehyde in 10 mL of 95% ethanol.

-

Addition of 2-Aminoethanethiol: To the stirred solution, add 0.77 g (10.0 mmol) of 2-aminoethanethiol dropwise at room temperature.

-

Reaction: Stir the resulting mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 50 mL of diethyl ether.

-

Wash the organic layer sequentially with 2 x 20 mL of saturated aqueous sodium bicarbonate solution and 2 x 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield this compound as a crystalline solid.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of the synthesized compound.

-

Data Presentation

| Parameter | Value |

| Yield | Typically 70-85% |

| Melting Point | 65-68 °C |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.25-7.45 (m, 5H, Ar-H), 5.55 (s, 1H, N-CH-S), 3.20 (t, J = 6.4 Hz, 2H, N-CH₂), 2.95 (t, J = 6.4 Hz, 2H, S-CH₂), 2.10 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 142.5 (Ar-C), 128.6 (Ar-CH), 128.2 (Ar-CH), 126.8 (Ar-CH), 70.1 (N-CH-S), 54.2 (N-CH₂), 34.5 (S-CH₂) |

| IR (KBr, cm⁻¹) ν | 3280 (N-H stretch), 3050 (Ar C-H stretch), 2920, 2850 (Aliphatic C-H stretch), 1600, 1490, 1450 (Ar C=C stretch) |

Experimental Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

-

Benzaldehyde is a combustible liquid and an irritant. Avoid inhalation and contact with skin and eyes.

-

2-Aminoethanethiol has a strong, unpleasant odor and is harmful if swallowed or in contact with skin. Handle with care.

-

Diethyl ether is extremely flammable. Ensure there are no open flames or ignition sources nearby.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

This protocol provides a reliable and reproducible method for the synthesis of this compound, a key intermediate for further chemical exploration and drug discovery endeavors. The detailed steps and characterization data will be valuable for researchers in the fields of organic synthesis and medicinal chemistry.

Application Notes and Protocols for the Analytical Characterization of 2-Phenylthiazolidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of 2-phenylthiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Detailed protocols for spectroscopic and chromatographic methods are presented to ensure accurate structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural analysis of this compound, providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Application Note:

¹H NMR spectra of this compound derivatives typically show characteristic signals for the protons of the thiazolidine ring and the phenyl substituent. The chemical shifts and coupling constants are influenced by the substituents on both rings. For instance, the proton at the C2 position of the thiazolidine ring appears as a singlet, and its chemical shift can vary depending on the electronic nature of the phenyl ring substituents. The methylene protons at C4 and C5 of the thiazolidine ring often exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR spectra provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thiazolidine and phenyl rings are indicative of their electronic environment.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 300 MHz or 500 MHz) can be used.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Data Presentation:

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃

| Proton | Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.20 - 7.80 | m |

| CH (C2) | 5.30 - 5.90 | s |

| CH (C4) | 3.80 - 4.30 | t or dd |

| CH₂ (C5) | 2.90 - 3.50 | m |

| NH | 1.80 - 2.50 | br s |

Note: Chemical shifts are approximate and can vary based on substitution patterns and solvent.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃

| Carbon | Chemical Shift (ppm) |

| Phenyl (quaternary) | 135 - 145 |

| Phenyl (CH) | 125 - 130 |

| C2 | 65 - 75 |

| C4 | 55 - 65 |

| C5 | 30 - 40 |

Note: Chemical shifts are approximate and can vary based on substitution patterns and solvent.

Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and elemental composition of this compound, as well as for structural elucidation through the analysis of its fragmentation patterns.

Application Note:

Electron Ionization (EI) mass spectrometry of this compound is expected to show a prominent molecular ion peak (M⁺•) corresponding to its molecular weight (165.26 g/mol )[1]. The fragmentation pattern is influenced by the presence of the nitrogen and sulfur heteroatoms and the phenyl group. Common fragmentation pathways include cleavage of the C-C bonds adjacent to the heteroatoms and loss of small neutral molecules. Alpha-cleavage adjacent to the nitrogen and sulfur atoms is a dominant fragmentation pathway for amines and sulfides, respectively.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and characteristic fragment ions.

Data Presentation:

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Possible Fragmentation |

| 165 | [M]⁺• | Molecular Ion[1] |

| 164 | [M-H]⁺ | Loss of a hydrogen atom |

| 136 | [M-C₂H₅]⁺ | Cleavage of the thiazolidine ring |

| 104 | [C₆H₅CH=NH₂]⁺ | Alpha-cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound in complex mixtures, and for assessing its purity.

Application Note:

Reversed-phase HPLC is a common method for the analysis of this compound and its derivatives. A C18 column is typically used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using a UV detector, as the phenyl group provides strong UV absorbance. For more complex matrices or lower concentrations, coupling HPLC with a mass spectrometer (LC-MS) provides higher sensitivity and selectivity.

Experimental Protocol: Reversed-Phase HPLC-UV

-

Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a compatible solvent to a final concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC System:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). A typical starting condition could be 90:10 (A:B) with a gradient to increase the proportion of Solvent B over time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

-

-

Detector:

-

Type: UV-Vis Diode Array Detector (DAD) or a variable wavelength detector.

-

Wavelength: Monitor at the λmax of this compound (e.g., around 254 nm).

-

-

Data Analysis: Integrate the peak corresponding to this compound. For purity analysis, calculate the peak area percentage. For quantification, use a calibration curve prepared from standards of known concentrations.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Application Note:

The crystal structure of this compound has been determined, revealing the three-dimensional arrangement of its atoms. This technique confirms the connectivity of the atoms and provides precise geometric parameters. Such data is invaluable for understanding structure-activity relationships and for computational modeling studies.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol-water mixture).

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Data is usually collected at a low temperature (e.g., 100 K or 132 K) to minimize thermal vibrations.[2]

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares methods.

-

-

Data Analysis: Analyze the final refined structure to obtain bond lengths, bond angles, torsion angles, and details of intermolecular interactions.

Data Presentation:

Table 4: Crystallographic Data for this compound [2]

| Parameter | Value (at 293 K) | Value (at 132 K) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 18.148 (9) | 18.013 (3) |

| b (Å) | 8.397 (3) | 8.299 (2) |

| c (Å) | 5.627 (3) | 5.577 (1) |

| V (ų) | 857.5 | 833.7 |

| Z | 4 | 4 |

Visualization of Experimental Workflows

Caption: General analytical workflow for the characterization of this compound.

Caption: Step-by-step protocol for HPLC analysis of this compound.

References

Application Notes and Protocols: Utilizing 2-Phenylthiazolidine as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel compounds derived from the versatile precursor, 2-phenylthiazolidine. This document includes detailed experimental protocols, quantitative biological activity data, and visualizations of key signaling pathways to facilitate further research and development in medicinal chemistry.

Introduction

This compound and its derivatives represent a privileged scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. The inherent structural features of the thiazolidine ring, coupled with the phenyl substitution, provide a unique template for the development of novel therapeutic agents. This document outlines the synthetic routes to various classes of bioactive molecules originating from this compound and summarizes their potential applications based on preclinical studies.

I. Synthesis of Bioactive Molecules from this compound Derivatives

The following section details the experimental protocols for the synthesis of various classes of compounds using this compound derivatives as precursors.

A. Synthesis of 2,3-Diphenylthiazolidin-4-ones

2,3-Diphenylthiazolidin-4-ones are a class of compounds that can be synthesized from a Schiff base derived from aniline and benzaldehyde, which is then reacted with thioglycolic acid.[1]

Experimental Protocol:

-

Synthesis of Aniline N-benzylidene (Schiff Base): This compound is prepared according to previously reported methods.

-

Synthesis of 2,3-Diphenylthiazolidin-4-one:

-

In a 100 mL round-bottom flask, combine 2g (0.01 mole) of benzalaniline, 15 mL of dry benzene, and 1g (0.01 mole) of thioglycolic acid.

-

Reflux the mixture on a water bath for approximately eight hours.

-

After cooling, pour the hot contents into distilled water at room temperature and let it stand for one hour.

-

A layer of the desired organic compound will be obtained.

-

B. Synthesis of 2,3-Diphenyl-5-benzylidenethiazolidin-4-ones

These derivatives are synthesized through the reaction of 2,3-diphenylthiazolidin-4-one with benzaldehyde.[1]

Experimental Protocol:

-

In a 100 mL round-bottom flask, mix 2.5g (0.01 mol) of 2,3-diphenylthiazolidin-4-one, 1.10g (0.01 mol) of benzaldehyde, and 25 mL of dry benzene with a small quantity of sodium ethoxide.

-

Shake the contents well and reflux on a water bath for 12 hours.

-

Cool the refluxed mixture and pour it into ice-cold water.

-

Acidify the mixture by adding a small amount of glacial acetic acid.

-

Separate the solution from the benzene layer.

C. Synthesis of 2-(Substituted Phenyl)thiazolidine-4-carboxylic Acid Derivatives

These compounds are synthesized from L-cysteine and various substituted benzaldehydes.

Experimental Protocol:

-

Dissolve L-cysteine (1.21g, 0.01 mole) and benzaldehyde (1.02 mL, 0.01 mole) in a mixture of 100 mL of ethyl alcohol and 10 mL of water.

-

Stir the mixture at room temperature for 12 hours.

-

Collect the precipitated solid by filtration, wash with diethyl ether, and dry.

-

Recrystallize the solid from a 1:3 mixture of water and ethanol to obtain this compound-4-carboxylic acid as white crystals.

II. Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

A. Antimicrobial and Antifungal Activity

A study on novel 2-phenyl-3-((4-phenylthiazol-2-yl)amino)thiazolidin-4-one derivatives revealed their potential as antimicrobial agents.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 7c | E. coli | 6.25 | [2] |

| 7d | E. coli | 6.25 | [2] |

| 7c | S. aureus | 6.25 | [2] |

| 7d | S. aureus | 6.25 | [2] |

| 7c | B. subtilis | 6.25 | [2] |

| 7d | B. subtilis | 6.25 | [2] |

| 7a | R. oryzae | 3.125 | [2] |

| 7b | R. oryzae | 3.125 | [2] |

| 7e | R. oryzae | 3.125 | [2] |

B. Anti-inflammatory Activity

The same series of 2-phenyl-3-((4-phenylthiazol-2-yl)amino)thiazolidin-4-one derivatives also exhibited anti-inflammatory properties.

| Compound | IC50 (µg/mL) | Reference |

| 7d | 1.27 | [2] |

C. Anticancer Activity

A novel series of 2-(3-(4-oxo-2-substituted phenyl thiazolidin-3-yl)phenyl)benzo[d]thiazole-6-carboxylic acid derivatives were synthesized and screened for their in vitro anticancer activity against the human cervical cancer cell line (HeLa) using the MTT assay.

| Compound | Cell Line | Activity | Reference |

| PP2 | HeLa | Most significant activity | [3] |

| PP5 | HeLa | Significant activity | [3] |

| PP7 | HeLa | Significant activity | [3] |

| PP8 | HeLa | Significant activity | [3] |

Experimental Protocol: MTT Assay for Anticancer Activity

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a standard drug (e.g., Cisplatin) for a specified incubation period (e.g., 24-48 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-